molecular formula C7H11N5O2S B14360938 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea

[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea

Katalognummer: B14360938
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: YZIXRDWVUVBLFL-SQTLECQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea: is a complex organic compound characterized by its unique structure, which includes both hydroxyimino and thiourea functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea typically involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with thiourea under specific conditions to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent reaction with thiourea .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The thiourea group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .

Medicine: In medicine, this compound is explored for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial drugs .

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other compounds .

Wirkmechanismus

The mechanism of action of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea involves its interaction with specific molecular targets, such as enzymes or metal ions. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiourea group can chelate metal ions, altering their reactivity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanone oxime: Similar in structure but lacks the thiourea group.

    Thiourea: Contains the thiourea group but lacks the hydroxyimino groups.

    Hydroxyimino derivatives: Compounds with hydroxyimino groups but different core structures.

Uniqueness: The uniqueness of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea lies in its combination of hydroxyimino and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C7H11N5O2S

Molekulargewicht

229.26 g/mol

IUPAC-Name

[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea

InChI

InChI=1S/C7H11N5O2S/c8-7(15)10-9-6-4(11-13)2-1-3-5(6)12-14/h13-14H,1-3H2,(H3,8,10,15)/b9-6?,11-4+,12-5?

InChI-Schlüssel

YZIXRDWVUVBLFL-SQTLECQCSA-N

Isomerische SMILES

C1CC(=NO)C(=NNC(=S)N)/C(=N/O)/C1

Kanonische SMILES

C1CC(=NO)C(=NNC(=S)N)C(=NO)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.